N,N'-Didansyl-L-cystine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Didansyl-L-cystine is synthesized through the reaction of L-cystine with dansyl chloride under basic conditions. The reaction typically involves dissolving L-cystine in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by the addition of dansyl chloride and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for N,N’-Didansyl-L-cystine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Didansyl-L-cystine undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond in N,N’-Didansyl-L-cystine can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form two molecules of N,N’-Didansyl-L-cysteine.
Substitution: The dansyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the dansyl groups under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: N,N’-Didansyl-L-cysteine.
Substitution: Various substituted dansyl derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-Didansyl-L-cystine is widely used in scientific research due to its unique properties:
Mechanism of Action
N,N’-Didansyl-L-cystine exerts its effects by selectively targeting and accumulating within apoptotic and necrotic cells. This selectivity is due to its thiol-reactive nature, allowing it to bind to thiol groups exposed on the surface of dying cells. The compound’s fluorescent properties enable the visualization and quantification of cell death in various biological models .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dibenzoyl-L-cystine: Another disulfide derivative of L-cystine with different fluorescent properties.
Sulfo-SDA (Sulfo-NHS-Diazirine): A thiol-reactive crosslinker used in similar applications.
L-Cysteine methyl ester hydrochloride: A derivative of L-cysteine used in various chemical reactions.
Uniqueness
N,N’-Didansyl-L-cystine is unique due to its dual functionality as a thiol-reactive probe and a fluorescent marker. This dual functionality makes it particularly valuable in studies involving cell death and thiol group detection .
Properties
IUPAC Name |
3-[[2-carboxy-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]disulfanyl]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O8S4/c1-33(2)25-13-5-11-21-19(25)9-7-15-27(21)45(39,40)31-23(29(35)36)17-43-44-18-24(30(37)38)32-46(41,42)28-16-8-10-20-22(28)12-6-14-26(20)34(3)4/h5-16,23-24,31-32H,17-18H2,1-4H3,(H,35,36)(H,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNAZESEUVNMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O8S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.